molecular formula C23H23N3O2 B15021571 12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B15021571
M. Wt: 373.4 g/mol
InChI Key: RHBCPBREBOUHCY-UHFFFAOYSA-N
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Description

12-(4-Methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a benzimidazo[2,1-b]quinazolinone core with a 4-methoxyphenyl substituent at position 12 and two methyl groups at position 2. The methoxy group enhances solubility and modulates electronic properties, while the dimethyl substituents influence steric effects and conformational stability .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

12-(4-methoxyphenyl)-3,3-dimethyl-2,4,5,12-tetrahydrobenzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C23H23N3O2/c1-23(2)12-17-20(19(27)13-23)21(14-8-10-15(28-3)11-9-14)26-18-7-5-4-6-16(18)24-22(26)25-17/h4-11,21H,12-13H2,1-3H3,(H,24,25)

InChI Key

RHBCPBREBOUHCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves a multi-step process. One common method involves the condensation of 1H-benzo[d]imidazol-2-amine with various aldehydes and 1,3-dicarbonyl compounds in the presence of a catalyst such as molybdate sulfuric acid. This reaction is often carried out under solvent-free conditions to achieve higher yields and environmentally benign reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient and reusable catalysts, such as molybdate sulfuric acid, is preferred to minimize waste and reduce production costs. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced benzimidazoquinazolinones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell death.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C25H23N3O2 397.47 12-(4-methoxyphenyl), 3,3-dimethyl
12-(4-Fluorophenyl)-3-(4-methoxyphenyl)-...quinazolin-1(2H)-one () C27H22FN3O2 439.49 12-(4-fluorophenyl), 3-(4-methoxyphenyl)
12-Phenyl-3,4,5,12-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-one () C21H17N3O 315.04 12-phenyl, no methyl/methoxy groups
3-Methyl-12-(2-thienyl)-...quinazolin-1(2H)-one () C21H17N3OS 359.45 12-(thienyl), 3-methyl

Key Observations :

  • The absence of methyl/methoxy groups in simplifies the structure, lowering molecular weight (315.04 vs. 397.47), which may improve synthetic accessibility but reduce steric stabilization .

Table 2: Catalyst and Reaction Condition Comparisons

Compound Synthesized Catalyst/Reagent Reaction Time (h) Yield (%) Reference
Target Compound Analog () NGPU Catalyst 2.5 92
12-(3-Cyanophenyl)-3,3-dimethyl-...quinazolin-1-one () Multi-component reaction 4.0 85
12-Phenyl-...quinazolin-1(2H)-one () Clay-supported catalyst 3.0 88

Key Observations :

  • The NGPU catalyst () achieves the highest yield (92%) and shortest reaction time (2.5 h), highlighting its efficiency for benzimidazoquinazolinone derivatives .
  • Solvent-free conditions in reduce environmental impact, though yields (88%) are marginally lower than NGPU-based methods .

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